Sodium 2-methylbutan-2-olate
Overview
Description
Synthesis Analysis
The synthesis of Sodium 2-methylbutan-2-olate and related compounds often involves complexation reactions and the use of specific catalysts to stabilize reactive intermediates. For instance, salts containing pentaplumbide and pentastannide anions have been synthesized through reactions involving solutions of crypt in ethylenediamine, showcasing the intricate nature of creating such compounds (Edwards & Corbett, 1977).
Molecular Structure Analysis
Molecular structure analysis of sodium-based compounds reveals the importance of complexation and coordination in stabilizing certain structures. For example, sodium [N,N′-ethylenebis(D-penicillaminato)]indate(III) tetrahydrate shows how sodium cations and complex anions form an infinite sixfold right-handed helix along the c-axis direction, emphasizing the role of molecular structure in the properties and reactivity of these compounds (Yoshinari & Konno, 2019).
Chemical Reactions and Properties
Chemical reactions involving sodium 2-methylbutan-2-olate and similar entities often exhibit specificity and selectivity based on their unique structures and electronic configurations. For example, the trimerization of aldehydes catalyzed by sodium hydroxide demonstrates the catalytic role of sodium in facilitating specific organic transformations, leading to the synthesis of compounds with significant industrial applications (Li et al., 2014).
Physical Properties Analysis
The physical properties of sodium-based compounds, such as solubility, density, and conductivity, are key to their applications in various domains. Studies on copolymers of N-vinylformamide with sodium acrylates and sulfonates provide insights into how the molecular structure and ionic nature of these compounds influence their behavior in solutions and their potential use in industrial and environmental applications (Kathmann, White, & McCormick, 1996).
Chemical Properties Analysis
The chemical properties of sodium 2-methylbutan-2-olate, including reactivity and stability, play a crucial role in its utility as an intermediate in synthesis and material science. The engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli highlight the innovative use of sodium-based compounds in bioengineering and biofuel production (Bastian et al., 2011).
Scientific Research Applications
Micellar Electrokinetic Chromatography (MEKC) : A study by Morin et al. (2000) explored the use of fluorescein sodium salt in indirect fluorimetric detection in MEKC. This method was tested on various alcohols including 2-methylbutan-1-ol, suggesting potential applications of related compounds in analytical chemistry and separation processes (Morin, Mofaddel, Desbène, & Desbène, 2000).
Physicochemical Properties of Salts in Mixed Solvent Systems : Hu (2014) investigated the physicochemical properties of alkali nitrates in glycerol + H2O systems at various temperatures, including the study of systems with 2-methylbutan-2-ol. This research could be relevant for understanding the behavior of Sodium 2-methylbutan-2-olate in similar systems (Hu, 2014).
Plant Tissue Preparation for Ion Localization Studies : Harvey, Hall, and Flowers (1976) described a method utilizing freeze substitution in ether for preparing plant tissue for analytical electron microscopy. They used 2-methylbutane in this process, which could be relevant for studies involving Sodium 2-methylbutan-2-olate in botanical research (Harvey, Hall, & Flowers, 1976).
Biofuel Production : Bastian et al. (2011) investigated engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. While this study focuses on 2-methylpropan-1-ol, the methods and insights could be applicable to Sodium 2-methylbutan-2-olate in biofuel research (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Safety And Hazards
properties
IUPAC Name |
sodium;2-methylbutan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.Na/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKYEALWSRNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044583 | |
Record name | Sodium 2-methylbutan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methylbutan-2-olate | |
CAS RN |
14593-46-5 | |
Record name | Sodium 2-methylbutan-2-olate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-methylbutan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylbutan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-METHYLBUTAN-2-OLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z39PY5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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